![molecular formula C10H4Br2N2O B1195427 (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile CAS No. 26195-44-8](/img/structure/B1195427.png)
(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile involves methodologies that are significant for creating complex molecules. A common approach includes the condensation reactions, where key building blocks are assembled to form the desired structure. For example, the synthesis of 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol showcases a method involving ethanol as solvent at room temperature, utilizing 3,5-dibromo-salicylaldehyde and 2-amino-2-hydroxymethyl-propane-1,3-diol as raw materials, achieving a high yield of the Schiff base product (Xu Yong-hong, 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of bromo and hydroxy groups attached to a benzylidene ring, which significantly affects their chemical behavior and interactions. X-ray crystallography is a common technique used to determine the detailed structure, revealing arrangements such as orthorhombic unit cells and specific hydrogen bonding patterns, indicative of intra-molecular interactions within each molecule (A. Reza, 2010).
Chemical Reactions and Properties
The chemical properties of (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile and its derivatives are marked by their reactivity towards various nucleophiles and electrophiles. This reactivity is pivotal in synthetic chemistry, enabling the formation of a wide range of complex molecules. For instance, reactions involving methoxybenzylidene derivatives with nucleophilic reagents highlight the versatility of these compounds in synthesizing structural blocks for further chemical synthesis (Z. Tetere et al., 2011).
properties
IUPAC Name |
2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2O/c11-8-2-6(1-7(4-13)5-14)3-9(12)10(8)15/h1-3,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWVYXKBAATBPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180824 |
Source
|
Record name | 3,5-Dibromo-4-hydroxybenzylidenemalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile | |
CAS RN |
26195-44-8 |
Source
|
Record name | 3,5-Dibromo-4-hydroxybenzylidenemalonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dibromo-4-hydroxybenzylidenemalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.